3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole is a chemical compound known for its significant applications in various fields, including pharmaceuticals and agrochemicals. The compound is characterized by the presence of trifluoromethyl groups and a pyrazole ring, which contribute to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole typically involves multiple steps. One common method starts with the reaction of 2,6-dichloro-4-trifluoromethylphenol with a suitable pyrazole precursor under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as sulfuric acid . Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like methanol and chloroform, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of agrochemicals, such as insecticides and herbicides.
Mechanism of Action
The mechanism of action of 3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. This compound is known to target enzymes involved in oxidative stress and inflammation, thereby exerting its biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole exhibits unique properties due to the presence of multiple trifluoromethyl groups. Similar compounds include:
Fipronil: An insecticide with a similar pyrazole structure but different substituents.
Celecoxib: A nonsteroidal anti-inflammatory drug with a pyrazole core but different functional groups.
These compounds share some structural similarities but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C11H4Cl2F6N2O |
---|---|
Molecular Weight |
365.06 g/mol |
IUPAC Name |
3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole |
InChI |
InChI=1S/C11H4Cl2F6N2O/c12-5-1-4(10(14,15)16)2-6(13)9(5)22-8-3-7(20-21-8)11(17,18)19/h1-3H,(H,20,21) |
InChI Key |
RNYYDJXVPSGUPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC2=NNC(=C2)C(F)(F)F)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.